![molecular formula C13H24O3 B12590635 2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol CAS No. 646523-14-0](/img/structure/B12590635.png)
2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol is a complex organic compound characterized by its unique dioxane ring structure and the presence of a pentenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol typically involves the formation of the dioxane ring followed by the introduction of the pentenyl side chain. One common method includes the use of acetalization reactions where a diol reacts with an aldehyde or ketone under acidic conditions to form the dioxane ring. The pentenyl side chain can be introduced through a series of alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and optimized reaction conditions are employed to facilitate the formation of the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pentenyl side chain can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s dioxane ring and hydroxyl group play crucial roles in its reactivity and interactions. It can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(4S,6S)-2,2-Dimethyl-6-(prop-1-en-2-yl)-1,3-dioxan-4-yl]ethan-1-ol
- 2-[(4S,6S)-2,2-Dimethyl-6-(but-3-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol
Uniqueness
2-[(4S,6S)-2,2-Dimethyl-6-(pent-4-en-1-yl)-1,3-dioxan-4-yl]ethan-1-ol is unique due to its specific pentenyl side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
646523-14-0 |
|---|---|
Molekularformel |
C13H24O3 |
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
2-[(4S,6S)-2,2-dimethyl-6-pent-4-enyl-1,3-dioxan-4-yl]ethanol |
InChI |
InChI=1S/C13H24O3/c1-4-5-6-7-11-10-12(8-9-14)16-13(2,3)15-11/h4,11-12,14H,1,5-10H2,2-3H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
QGINUXOMQORFNU-RYUDHWBXSA-N |
Isomerische SMILES |
CC1(O[C@H](C[C@@H](O1)CCO)CCCC=C)C |
Kanonische SMILES |
CC1(OC(CC(O1)CCO)CCCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


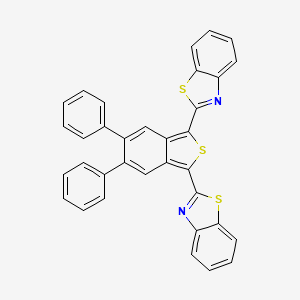
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
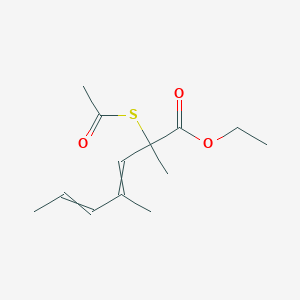
![2,2'-(1,10-Phenanthroline-2,9-diyl)bis[N-(2,4-dinitrophenyl)acetamide]](/img/structure/B12590580.png)

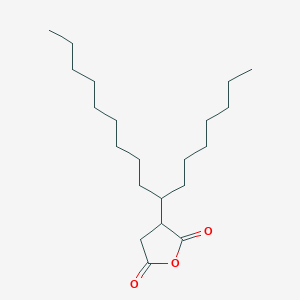
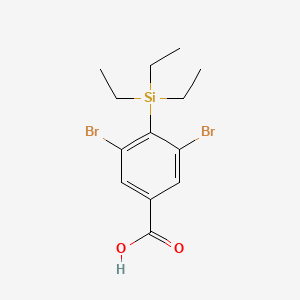
![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
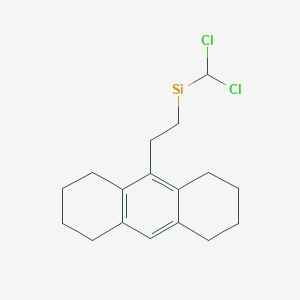
![3-[2-Cyanoethyl(pyridin-4-yl)amino]propanenitrile;perchloric acid](/img/structure/B12590633.png)
![N-[(1R)-2-Cyclopenten-1-yl]-4-methylbenzenesulfonamide](/img/structure/B12590634.png)
